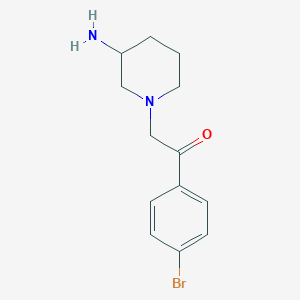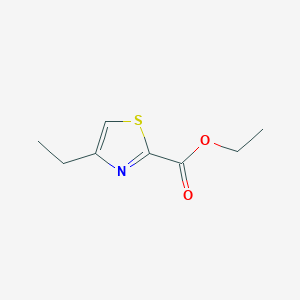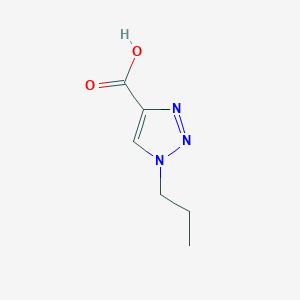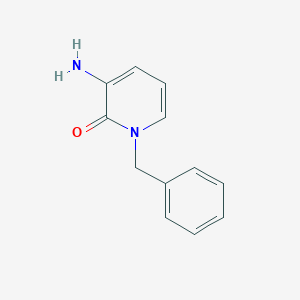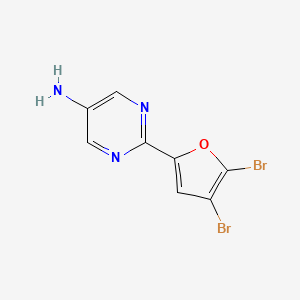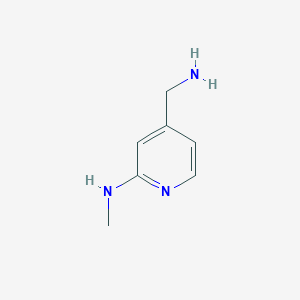![molecular formula C13H20N4 B1527446 5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine CAS No. 1457441-68-7](/img/structure/B1527446.png)
5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine
Vue d'ensemble
Description
5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine is a chemical compound with the CAS Number: 1457441-68-7 . It has a molecular weight of 232.33 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N4/c14-13-4-1-11(9-15-13)10-16-5-7-17(8-6-16)12-2-3-12/h1,4,9,12H,2-3,5-8,10H2,(H2,14,15) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound’s molecular weight is 232.33 .Applications De Recherche Scientifique
Chiral Derivatization for Sensitive Detection
A study by Jin et al. (2020) employed a derivatization agent for the ultra-sensitive detection of chiral amines through HPLC-MS/MS. This research highlights the potential of using specific chemical derivatives, such as (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid, for analyzing chiral metabolites in biological samples, demonstrating the importance of chemical derivatization in enhancing analytical methods for complex biological systems (Jin et al., 2020).
Synthesis and Biological Activities
Research by Riyadh (2011) on the synthesis of novel N-arylpyrazole-containing enaminones as key intermediates has revealed their application in generating substituted pyridine derivatives with antitumor and antimicrobial activities. This study underscores the versatility of enaminones in medicinal chemistry for creating compounds with potential therapeutic applications (Riyadh, 2011).
Antibacterial Activity
A multicomponent reaction leading to novel heterocyclic scaffolds with notable antibacterial activities was discovered by Frolova et al. (2011). The study explored the use of heterocyclic amines in synthesizing dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, highlighting the potential of multicomponent synthesis in developing new antibacterial agents (Frolova et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
5-[(4-cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c14-13-4-1-11(9-15-13)10-16-5-7-17(8-6-16)12-2-3-12/h1,4,9,12H,2-3,5-8,10H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASUDXLROUWZCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)CC3=CN=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



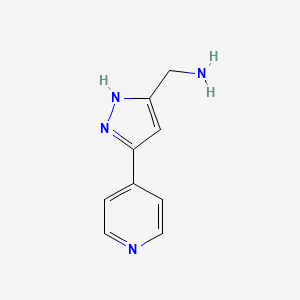
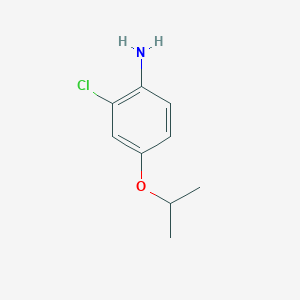
![3-[(4-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1527366.png)


